Differentiation as a Core Scaffold for CHK1 Kinase Inhibition
The compound is explicitly claimed as a core structural element within a class of biarylamine (BAA) compounds that inhibit Checkpoint Kinase 1 (CHK1) [1]. This patent literature establishes its role in a defined mechanism of action, differentiating it from other pyrazine or pyridine derivatives that may not exhibit this specific kinase inhibition profile. While the patent does not provide a direct IC50 for the isolated 6-Pyridin-2-ylpyrazin-2-amine, it establishes the functional necessity of this scaffold for the claimed activity, setting a baseline for its application in medicinal chemistry projects targeting the DNA damage response pathway [2].
| Evidence Dimension | Target Engagement (CHK1 inhibition) |
|---|---|
| Target Compound Data | Explicitly claimed as a CHK1 inhibitor core scaffold |
| Comparator Or Baseline | Other pyrazine or pyridine derivatives not containing the 6-(pyridin-2-yl)pyrazin-2-amine motif |
| Quantified Difference | Not applicable; patent claims qualitative functional advantage |
| Conditions | In vitro CHK1 kinase assay (general class claim) |
Why This Matters
This establishes the compound's primary documented biological relevance, justifying its selection for research programs focused on CHK1-mediated pathways.
- [1] Collins, I., Reader, J. C., Matthews, T. P., et al. Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine Compounds and Their Use. US Patent Application US20120040967, February 16, 2012. View Source
- [2] Cancer Research Technology Limited. Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use. International Patent Application WO2009044162A1, April 9, 2009. View Source
